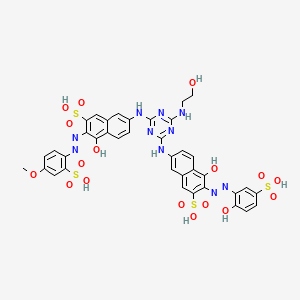
2,3,4,5,6-ペンタフルオロフェニルアセトニトリル
概要
説明
It is a colorless liquid with a strong odor and belongs to the class of electron-deficient compounds . This compound is notable for its high reactivity due to the presence of multiple fluorine atoms on the benzene ring, making it a valuable intermediate in various chemical syntheses.
科学的研究の応用
2,3,4,5,6-Pentafluorophenylacetonitrile has a wide range of applications in scientific research, including:
準備方法
2,3,4,5,6-Pentafluorophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethylcyano(pentafluorophenyl)acetate with sulfuric acid and acetic acid in water at room temperature, followed by refluxing for 16.5 hours . The reaction mixture is then cooled, and the product is extracted using chloroform and distilled water. This method yields pentafluorophenylacetonitrile with a high purity of 97%.
化学反応の分析
2,3,4,5,6-Pentafluorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound is highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of pentafluorophenylacetonitrile involves its high reactivity due to the electron-deficient nature of the fluorinated benzene ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of a wide range of chemical products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .
類似化合物との比較
2,3,4,5,6-Pentafluorophenylacetonitrile is unique due to its high fluorine content, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:
Pentafluorobenzonitrile: Similar in structure but lacks the acetonitrile group, making it less reactive in certain substitution reactions.
Pentafluorobenzyl cyanide: Another related compound with similar reactivity but different applications in chemical synthesis.
特性
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOJUAQBFXZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215643 | |
| Record name | (Pentafluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-30-5 | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentafluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H6KE6UX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the perfluorination of the phenyl ring in pentafluorophenylacetonitrile influence its crystal packing compared to similar non-fluorinated compounds?
A1: Research indicates that the presence of fluorine atoms in pentafluorophenylacetonitrile significantly impacts its crystal packing compared to its non-fluorinated counterparts []. The study by [] highlights that while hydrogen bonding plays a role in the crystal structures of both perfluorinated and non-fluorinated analogs, the introduction of fluorine leads to the emergence of π–halogen interactions. These interactions, absent in the non-fluorinated counterparts, contribute to the formation of distinct double-layer arrangements within the crystal lattice of pentafluorophenylacetonitrile.
Q2: What is a notable characteristic of the reaction between pentafluorophenylacetonitrile and guanidine-like bases?
A2: While the provided abstract [] doesn't detail the specific products or mechanisms, it emphasizes the kinetic and mechanistic aspects of the reaction between pentafluorophenylacetonitrile and guanidine-like bases. This suggests that the research likely delves into the reaction rates, pathways, and potentially the influence of different guanidine-like bases on the reaction outcome. The abstract also mentions the determination of product structures, implying that the research provides insights into the structural changes resulting from the interaction between pentafluorophenylacetonitrile and these bases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)










